2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(4-methoxybenzyl)acetamide
Description
The compound 2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(4-methoxybenzyl)acetamide features a pyrazolo[1,5-d][1,2,4]triazine core substituted with a 4-fluorophenyl group at position 8 and an acetamide-linked 4-methoxybenzyl group at position 1. Its molecular formula is C₂₁H₁₈FN₅O₃ (inferred from analogs in and ), with an average mass of approximately 407.4 g/mol. This scaffold is commonly associated with kinase inhibition or antimicrobial activity, though specific biological data for this compound remain undisclosed in the provided evidence .
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O3/c1-30-17-8-2-14(3-9-17)11-23-20(28)12-26-21(29)19-10-18(25-27(19)13-24-26)15-4-6-16(22)7-5-15/h2-10,13H,11-12H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJZAZAXNZGYJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(4-methoxybenzyl)acetamide typically involves multi-step organic reactions that include the formation of the pyrazolo[1,5-d][1,2,4]triazine core, followed by functional group modifications. Typical reaction conditions might involve the use of polar solvents, heating, and catalysts to facilitate the reaction steps. Detailed steps might include:
Formation of the Pyrazolo[1,5-d][1,2,4]triazinone Core: This might involve cyclization reactions starting from appropriate precursors.
Introduction of the 4-fluorophenyl Group: This could involve electrophilic aromatic substitution reactions.
Formation of the Final Amide Bond: This could involve coupling reactions using agents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production might scale up using continuous flow reactors to improve yield and consistency. Optimized reaction conditions would also minimize by-products and purify the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound might undergo oxidation reactions, particularly on the aromatic ring or nitrogen atoms.
Reduction: Reduction of functional groups like carbonyl can significantly alter the compound's properties.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups present, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: NaBH4, LiAlH4
Substitution Reagents: Halogens, Grignard reagents
Major Products
These reactions typically result in derivatives that may have significantly different biological activities, useful for structure-activity relationship studies.
Scientific Research Applications
Chemistry
In chemical research, 2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(4-methoxybenzyl)acetamide serves as a building block for creating new heterocyclic compounds with potential pharmacological activities.
Biology
Biologically, such compounds are often investigated for their interactions with enzymes and receptors due to their structural similarity to naturally occurring biomolecules.
Medicine
In medicinal chemistry, this compound might be explored for its potential as an anti-inflammatory, anti-cancer, or anti-viral agent, given the bioactivity of related heterocycles.
Industry
In the industrial realm, it could be used in the synthesis of materials with specific electronic or photophysical properties.
Mechanism of Action
The specific mechanism of action for 2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(4-methoxybenzyl)acetamide would depend on its target. For instance:
Enzyme Inhibition: It could function by binding to the active site of an enzyme, thereby inhibiting its activity.
Receptor Interaction: It could act as an agonist or antagonist at specific receptor sites, influencing signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations
The target compound’s analogs differ primarily in the substituents on the acetamide side chain and the pyrazolo-triazine core. These modifications influence physicochemical properties, binding affinity, and pharmacokinetics.
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Properties
4-Methoxybenzyl vs. The furan group in Analog 1 introduces aromaticity but lacks the methoxy’s solubility-enhancing effects, which may limit bioavailability .
4-Methoxybenzyl vs. 4-Chlorobenzyl (Analog 2): The chloro substituent in Analog 2 increases lipophilicity (logP), favoring membrane permeability but risking higher off-target binding.
Core Fluorophenyl vs. Methoxyphenyl (Analog 2):
- The 4-fluorophenyl group in the target compound offers moderate electronegativity, balancing binding affinity and metabolic stability.
- Analog 2’s 4-methoxyphenyl core may alter electronic distribution, affecting target engagement .
Biological Activity
2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(4-methoxybenzyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework comprising a pyrazolo[1,5-d][1,2,4]triazin core, which is known for its diverse pharmacological properties. The incorporation of a fluorophenyl group and a methoxybenzyl moiety may enhance its lipophilicity and influence its interaction with biological targets.
The synthesis of this compound typically involves multi-step organic reactions. Initial steps focus on constructing the pyrazolo[1,5-d][1,2,4]triazin core, followed by the introduction of the fluorophenyl group through electrophilic aromatic substitution. The final stages include the coupling with 4-methoxybenzyl acetamide under controlled conditions to ensure high yields and purity.
Biological Activity Overview
Preliminary studies suggest that compounds with similar structures exhibit various biological activities. The specific activities of 2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(4-methoxybenzyl)acetamide include:
- Anticancer Activity : Similar pyrazolo compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, related compounds have shown stronger cytotoxic activity than cisplatin in breast cancer cells (MCF-7 and MDA-MB-231) and have been linked to apoptosis induction via caspase pathways .
- Antimicrobial Activity : Some derivatives with similar structural features have been tested for their antibacterial properties against strains like Escherichia coli and Bacillus subtilis, indicating potential as antimicrobial agents .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. These interactions can lead to inhibition or activation of cellular pathways critical in processes like cell proliferation and apoptosis. For example, compounds in this class have been shown to induce apoptosis through the activation of caspases and modulation of signaling pathways associated with cell survival and death .
Case Studies
Several studies have highlighted the biological potential of pyrazolo derivatives:
- Cytotoxicity Studies : A study demonstrated that pyrazolo derivatives exhibited significant cytotoxicity against human breast cancer cell lines. The most active compounds were found to increase apoptosis markers while suppressing anti-apoptotic factors like NF-κB .
- Antimicrobial Testing : Another research effort evaluated the antibacterial effects of related compounds against multiple bacterial strains. Results indicated that certain derivatives displayed potent antimicrobial activity due to their structural characteristics which enhance interaction with bacterial cell membranes .
Comparative Analysis
To better understand the uniqueness of 2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(4-methoxybenzyl)acetamide in relation to other similar compounds, the following table summarizes key attributes:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(8-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)-N-(4-methoxyphenyl)acetamide | Benzotriazine core | Antimicrobial |
| 2-(8-methyl-4-oxo-pyrazolo[1,5-d][1,2,4]triazin-3-yl)-N-(3-fluorophenyl)acetamide | Methyl substitution | Antitumor |
| 2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(4-methoxybenzyl)acetamide | Fluorophenyl & methoxybenzyl groups | Potential anticancer & antimicrobial |
The distinct combination of substituents in 2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(4-methoxybenzyl)acetamide may confer unique pharmacological properties compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
